1-(4-Bromo-2-fluorophenyl)ethan-1-amine hydrochloride

Description

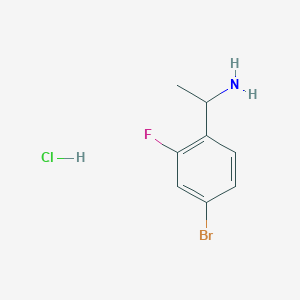

1-(4-Bromo-2-fluorophenyl)ethan-1-amine hydrochloride is a halogenated aromatic amine derivative with the molecular formula C₈H₈BrClFN and a molecular weight of 265.51 g/mol (calculated from PubChem data). Its structure features a bromine atom at the para position and a fluorine atom at the ortho position on the benzene ring, attached to an ethylamine backbone. The hydrochloride salt enhances its stability and solubility for pharmaceutical or synthetic applications. This compound is listed under CAS 1311254-85-9 (S-enantiomer) and 845829-91-6 (R-enantiomer) .

Properties

IUPAC Name |

1-(4-bromo-2-fluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFN.ClH/c1-5(11)7-3-2-6(9)4-8(7)10;/h2-5H,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCVHOOLJEWKAGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)Br)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2-fluorophenyl)ethan-1-amine hydrochloride typically involves the reaction of 4-bromo-2-fluoroacetophenone with ethylamine. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium carbonate as the base. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This allows for the efficient and consistent production of large quantities of the compound. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-fluorophenyl)ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Substitution: Products include various substituted phenylethylamines.

Oxidation: Products include imines, nitriles, and carboxylic acids.

Reduction: Products include primary amines and alcohols.

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis

- Reagent in Chemical Reactions : The compound serves as a reagent in organic synthesis for creating complex molecules. It can undergo various reactions such as substitution, oxidation, reduction, and coupling reactions. For instance:

- Substitution Reactions : The bromine atom can be replaced with other functional groups using reagents like sodium hydroxide or potassium carbonate.

- Oxidation/Reduction : It can be oxidized with agents like potassium permanganate or reduced using lithium aluminum hydride.

- Reagent in Chemical Reactions : The compound serves as a reagent in organic synthesis for creating complex molecules. It can undergo various reactions such as substitution, oxidation, reduction, and coupling reactions. For instance:

-

Biological Research

- Enzyme Interaction Studies : The compound is utilized in studies investigating biochemical pathways and enzyme interactions. Its ability to bind to specific enzymes can alter their activity, providing insights into metabolic processes.

- Antimicrobial Activity : Research has shown that modifications to the bromo and fluoro groups can significantly affect antimicrobial potency, suggesting potential for drug development aimed at bacterial infections .

-

Pharmaceutical Development

- Precursor for Drug Synthesis : It is used as a precursor in synthesizing pharmaceutical compounds. The unique properties of this compound allow for the development of new therapeutic agents targeting various diseases.

- Industrial Applications

Case Studies

Several case studies highlight the efficacy of 1-(4-Bromo-2-fluorophenyl)ethan-1-amine hydrochloride:

- Antimicrobial Efficacy Study : A series of synthesized derivatives demonstrated that structural modifications to the bromo and fluoro groups significantly influenced antimicrobial activity. This study provided valuable structure-activity relationship insights that could guide future drug design efforts.

- Cancer Cell Line Studies : In vitro assays conducted on human cancer cell lines revealed that treatment with this compound led to reduced cell viability and increased apoptosis rates compared to untreated controls. These findings suggest its potential role in cancer therapeutics .

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-fluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Phenyl Ethylamine Derivatives

The substitution pattern on the aromatic ring significantly influences the physicochemical and biological properties of these compounds. Below is a comparative analysis of key analogs:

Key Observations:

- Halogen Effects : Bromine (Br) at the para position increases molecular weight and polarizability compared to chlorine (Cl) analogs. Fluorine (F) at the ortho position enhances electronegativity and metabolic stability .

- Stereochemistry : Enantiomers like (S)-1-(4-Bromo-2-fluorophenyl)ethan-1-amine hydrochloride (CAS 1311254-85-9) and (R)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride (CAS 845829-91-6) exhibit distinct pharmacological profiles due to chiral center interactions .

- Ring Modifications : Pyridine or thiophene ring substitutions (e.g., 1-(4-Bromothiophen-2-yl)ethanamine hydrochloride, CAS 2244906-14-5) alter solubility and binding affinity compared to purely aromatic systems .

Functional Group Variations

Trifluoromethyl Derivatives

The introduction of a trifluoromethyl (-CF₃) group, as in 1-(4-Bromo-2-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride (CAS 1423027-91-1), increases lipophilicity and metabolic resistance but may reduce aqueous solubility. This modification is common in CNS-targeting drugs .

Heterocyclic Analogs

Physicochemical Properties

- Solubility: Hydrochloride salts generally exhibit improved water solubility compared to free bases. For example, this compound is soluble in polar solvents like methanol or DMSO .

- Stability: Bromine and fluorine substituents increase resistance to oxidative degradation compared to non-halogenated analogs .

Biological Activity

1-(4-Bromo-2-fluorophenyl)ethan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C8H9BrClF

- Molecular Weight : 227.52 g/mol

- CAS Number : 198477-89-3

The compound features a bromo and a fluoro substituent on the phenyl ring, which are critical for its biological activity. The presence of these halogens can influence the compound's reactivity and interaction with biological targets.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses notable antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against several bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0048 |

| Escherichia coli | 0.0195 |

| Bacillus mycoides | 0.0098 |

| Candida albicans | 0.039 |

This data indicates that the compound is particularly effective against Gram-positive bacteria like S. aureus and has moderate activity against E. coli.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, with mechanisms involving the modulation of key signaling pathways associated with cell survival and proliferation.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to alterations in enzyme activity or receptor signaling pathways, resulting in various biological effects.

Enzyme Interaction

Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular functions. For instance, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which play a role in inflammation and cancer progression.

Case Studies

Several case studies highlight the potential applications of this compound:

- Antimicrobial Efficacy : A study conducted on various monomeric alkaloids demonstrated that derivatives similar to this compound exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria, reinforcing the findings from MIC studies .

- Cancer Research : In a study evaluating the anticancer properties of halogenated phenyl compounds, it was found that compounds with similar structures to this compound showed significant cytotoxic effects on human cancer cell lines, suggesting a promising avenue for further research into its therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-(4-Bromo-2-fluorophenyl)ethan-1-amine hydrochloride in laboratory settings?

- Methodological Answer :

- PPE Requirements : Wear nitrile gloves, protective goggles, and lab coats to prevent skin/eye contact. Use fume hoods for volatile steps .

- Waste Disposal : Segregate halogenated organic waste and coordinate with certified hazardous waste disposal services to avoid environmental contamination .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent halogen acid formation .

Q. How can the purity of this compound be validated?

- Methodological Answer :

- HPLC Analysis : Use a C18 column with UV detection at 254 nm; compare retention times against a certified reference standard.

- Elemental Analysis (EA) : Confirm %C, %H, %N, and halogen content matches theoretical values (e.g., C: ~42.1%, Br: ~26.3%, F: ~6.2%) .

- Melting Point : Measure decomposition temperature (if crystalline) and compare with literature data (e.g., lit. mp ~189°C for analogous bromophenyl amines) .

Q. What synthetic routes are available for preparing this compound?

- Methodological Answer :

- Reductive Amination : React 4-bromo-2-fluorophenylacetonitrile with NaBH₄/NiCl₂ in THF, followed by HCl gas to precipitate the hydrochloride salt .

- Gabriel Synthesis : Protect the amine via phthalimide, alkylate with 1-(4-bromo-2-fluorophenyl)ethyl bromide, and hydrolyze with HCl .

- Critical Note : Monitor reaction progress via TLC (silica, 10% MeOH/CH₂Cl₂) to avoid over-alkylation byproducts .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved?

- Methodological Answer :

- Variable Temperature NMR : Use DMSO-d₆ at 25–60°C to assess dynamic effects (e.g., amine proton exchange broadening) .

- 2D-COSY/HMBC : Assign aromatic protons (δ 7.2–7.8 ppm) and confirm coupling between F and Br substituents via heteronuclear correlations .

- X-ray Crystallography : Resolve ambiguities by growing single crystals in EtOH/water and analyzing space group (e.g., monoclinic P21/c) and H-bonding networks .

Q. What strategies optimize the enantiomeric resolution of this compound?

- Methodological Answer :

- Chiral Chromatography : Use a Chiralpak IA column with hexane/IPA (90:10) + 0.1% TFA; adjust flow rate to 1.0 mL/min for baseline separation .

- Diastereomeric Salt Formation : React with (R)-(-)-mandelic acid in acetone; recrystallize to isolate enantiopure HCl salt .

- Circular Dichroism (CD) : Validate enantiopurity by comparing Cotton effects at 220–250 nm with known standards .

Q. How do substituents (Br, F) influence the compound’s reactivity in Suzuki-Miyaura couplings?

- Methodological Answer :

- Electronic Effects : Br acts as a directing group, while F deactivates the ring, slowing oxidative addition. Use Pd(OAc)₂/XPhos in THF/H₂O (3:1) at 80°C for cross-couplings .

- Competitive Pathways : Monitor debromination by GC-MS; add K₂CO₃ to suppress β-hydride elimination .

- Computational Modeling : DFT studies (B3LYP/6-31G*) predict regioselectivity at the para-bromo position .

Q. What are the challenges in quantifying trace degradation products of this compound under ambient conditions?

- Methodological Answer :

- LC-MS/MS : Use a Q-TOF mass spectrometer in ESI+ mode to detect brominated/fluorinated fragments (e.g., m/z 172 [C₆H₃BrF]+) .

- Forced Degradation : Expose to UV light (254 nm) for 48h; observe hydrodehalogenation products via isotopic patterns (e.g., loss of Br → m/z -79.9) .

- Surface Adsorption Studies : Analyze indoor surface interactions (e.g., glass, PVC) via ToF-SIMS to assess stability in storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.